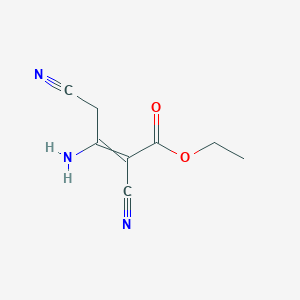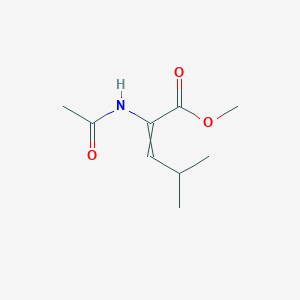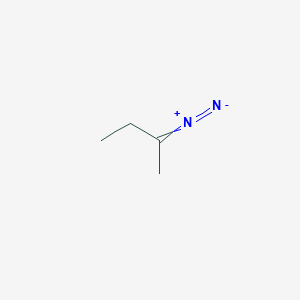
2-Diazobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazobutane is an organic compound that belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. These compounds are known for their vibrant colors and reactivity, making them valuable in various chemical processes. This compound, specifically, is a diazoalkane with the molecular formula C4H8N2. It is a relatively simple diazo compound but plays a significant role in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Diazobutane can be synthesized through several methods, including the diazotization of primary amines and the diazo transfer reaction. One common method involves the reaction of butylamine with nitrous acid, which results in the formation of this compound. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the diazo transfer reaction, where a diazo transfer reagent, such as tosyl azide, reacts with a suitable precursor in the presence of a base like triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Diazobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted butane derivatives.
Aplicaciones Científicas De Investigación
2-Diazobutane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, diazo compounds are used in labeling and probing studies due to their ability to form stable covalent bonds with biomolecules.
Medicine: While not directly used as a drug, this compound and related compounds are studied for their potential in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Diazobutane involves the formation of reactive intermediates, such as carbenes, upon decomposition. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
2-Diazobutane can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds share the diazo group, they differ in their reactivity and applications:
Diazomethane (CH2N2): Highly reactive and used primarily for methylation reactions.
Ethyl diazoacetate (C4H6N2O2): Used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a broader range of applications compared to more reactive diazo compounds like diazomethane.
Propiedades
Número CAS |
65496-03-9 |
|---|---|
Fórmula molecular |
C4H8N2 |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
2-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-3-4(2)6-5/h3H2,1-2H3 |
Clave InChI |
WDWZAYNDFGKPHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


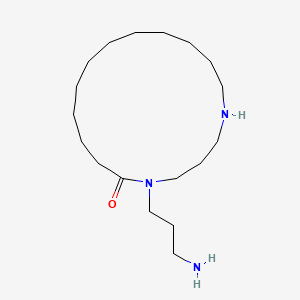
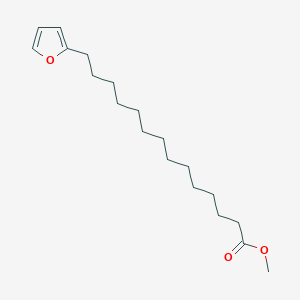
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
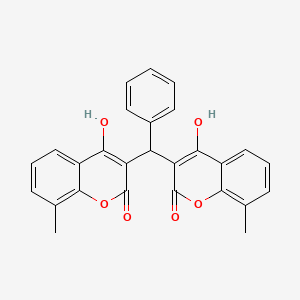
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
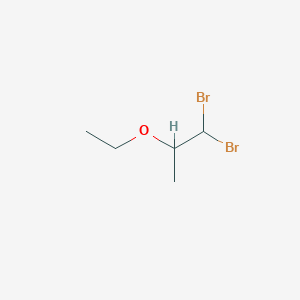
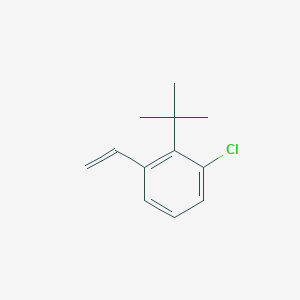
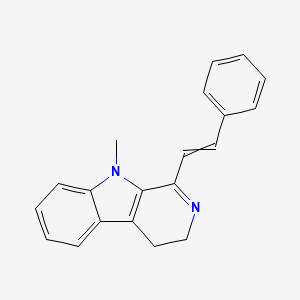
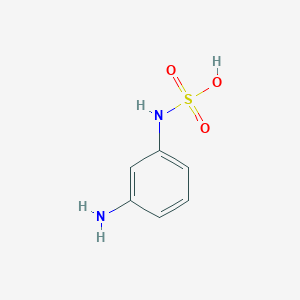

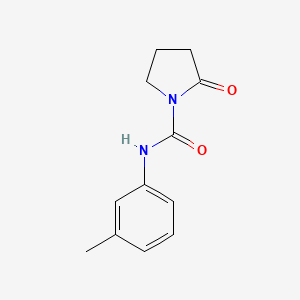
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
